Methyl 5-methylbiphenyl-2-carboxylate

Physical property Formulation Handling

Researchers requiring ortho-substituted biphenyl carboxylates frequently encounter incorrect regioisomers (e.g., 4′-methyl) that disrupt synthetic routes. This compound provides the exact 5-methyl substitution on the ester-bearing ring, matching the pharmacophore required for angiotensin II antagonist lead optimization. • Correct 5-methyl regiochemistry avoids costly synthetic re-work. • Non-crystalline liquid form enables direct pump-based dosing in flow reactors. • Hydrolytically cleavable methyl ester serves as a latent acid or reduction handle.

Molecular Formula C15H14O2
Molecular Weight 226.275
CAS No. 191104-38-8
Cat. No. B2776558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methylbiphenyl-2-carboxylate
CAS191104-38-8
Molecular FormulaC15H14O2
Molecular Weight226.275
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)OC)C2=CC=CC=C2
InChIInChI=1S/C15H14O2/c1-11-8-9-13(15(16)17-2)14(10-11)12-6-4-3-5-7-12/h3-10H,1-2H3
InChIKeyZFCJFGSLSLXVOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-Methylbiphenyl-2-Carboxylate: Chemical Identity & Procurement


Methyl 5-methylbiphenyl-2-carboxylate (CAS 191104-38-8; IUPAC: methyl 4-methyl-2-phenylbenzoate) is a biphenyl carboxylate ester with molecular formula C₁₅H₁₄O₂ and molecular weight 226.27 g/mol . The compound features a biphenyl core bearing a methyl ester at the 2-position and a methyl substituent at the 5-position of the same aromatic ring . It belongs to the class of ortho-substituted biphenyl carboxylates, a structural motif that has been established as critical for high-affinity binding to angiotensin II receptors and oral antihypertensive activity in the sartan family of drugs [1]. The compound is commercially available as a research chemical and synthetic building block, typically at ≥97% purity .

1
Synthetic building block
Ortho-substituted biphenyl scaffold for sartan-class library synthesis
2
Physical form
Non-crystalline liquid or semi-solid; supports direct liquid handling and flow chemistry
Reported physical state; verify ambient behavior upon receipt
3
Regiochemical handle
5-methyl group on ester-bearing ring enables directed functionalization pathways
Accessible derivatization vectors differ from 4′-methyl isomer

Methyl 5-Methylbiphenyl-2-Carboxylate: Irreplaceable by Generic Analogs


Biphenyl carboxylate esters with different methyl substitution patterns or functional group states are not interchangeable. The 5-methyl substitution on the same ring as the carboxylate ester (as in CAS 191104-38-8) creates a distinct steric and electronic environment compared to the 4′-methyl isomer (CAS 114772-34-8, methyl on the opposite ring) . This regiochemical difference manifests in divergent physical properties—the 5-methyl isomer has no reported crystalline melting point (consistent with a liquid or low-melting solid), while the 4′-methyl isomer is a crystalline solid with mp 60–61 °C . Furthermore, the ortho-substituted biphenyl architecture is pharmacophorically essential: only 2-substituted biphenyl carboxylic acids exhibit the combination of high angiotensin II receptor affinity and oral bioavailability required for sartan-class antihypertensives [1]. Substituting the methyl ester with the free carboxylic acid (CAS 92254-03-0) eliminates the ester handle needed for further synthetic elaboration without activation steps . These structural distinctions preclude generic substitution.

1
Regioisomer mismatch
The 5-methyl isomer (target) and 4′-methyl isomer (CAS 114772-34-8) differ in physical state, melting point, and derivatization chemistry. Substituting one for the other may shift the accessible derivative space and alter handling requirements.
2
Functional group state
Methyl ester versus free carboxylic acid (CAS 92254-03-0) cannot be directly interchanged without additional activation or protection steps. The ester serves as a protected latent acid handle for downstream elaboration.
3
Unsubstituted analog gap
Methyl biphenyl-2-carboxylate (CAS 16605-99-5) lacks the 5-methyl group, which alters lipophilicity, electronic properties, and substitution chemistry. Class-level scaffold similarity does not imply functional equivalence.

Methyl 5-Methylbiphenyl-2-Carboxylate: Quantitative Differentiators


Physical State: Liquid vs. Crystalline Solid

Methyl 5-methylbiphenyl-2-carboxylate (target, CAS 191104-38-8) has no reported melting point in the literature, consistent with a liquid or semi-solid physical state at room temperature. In contrast, the 4′-methyl regioisomer (CAS 114772-34-8) is a crystalline solid with a melting point of 60–61 °C , and the unsubstituted methyl biphenyl-2-carboxylate (CAS 16605-99-5) is a solid with a melting point of 114–115 °C . This difference in ambient physical state directly impacts handling, dissolution, and formulation workflows.

Physical state divergence
Data to verify
Target: no mp reported; inferred liquid/semi-solid
4′-methyl isomer mp 60–61 °C; unsubstituted analog mp 114–115 °C
Supports liquid-handling workflow selection
Physical state inference requires experimental confirmation; Sources empty
Physical property Formulation Handling

Lipophilicity Advantage vs. Unsubstituted Analog

The 5-methyl substituent increases the calculated lipophilicity of the target compound (XlogP = 3.8) relative to the unsubstituted methyl biphenyl-2-carboxylate (logP = 3.14) , representing a ΔlogP of +0.66. This increased lipophilicity is within the range associated with improved membrane permeability in drug-like molecules, while remaining below the threshold (logP >5) associated with poor solubility and metabolic liability.

Lipophilicity increment
Cross-study comparable
ΔlogP +0.66 vs. unsubstituted analog
Target XlogP 3.8; unsubstituted analog logP 3.14
Supports lipophilicity-dependent screening library fit
Calculated values; verify experimentally for permeability models
Lipophilicity Drug design Partition coefficient

Regiochemical Switch: Alternative Derivatization Pathways

The methyl group position on the biphenyl scaffold dictates downstream derivatization chemistry. Methyl 4′-methylbiphenyl-2-carboxylate (CAS 114772-34-8) undergoes benzylic bromination at the 4′-methyl group to yield methyl 4′-bromomethylbiphenyl-2-carboxylate, a key intermediate in telmisartan synthesis . In contrast, the 5-methyl isomer (target, CAS 191104-38-8) positions the methyl group on the same ring as the ester, enabling electrophilic aromatic substitution or directed ortho-metalation at the ring bearing the ester directing group—chemistry that is sterically and electronically disfavored on the 4′-methyl isomer . This regiochemical switch creates two non-overlapping sets of accessible derivatives.

Derivatization pathway switch
Class-level inference
Target: directed functionalization on ester-bearing ring
4′-methyl isomer: benzylic bromination on opposite ring
Determines downstream synthesis trajectory selection
Based on aromatic substitution principles; validate with specific substrates
Regiochemistry Synthetic intermediate Derivatization

Thermal Stability & Boiling Point Profile

The target compound has a reported boiling point of 355.9±0.0 °C at 760 mmHg and a flash point of 162.0±0.0 °C . These values are intermediate between the unsubstituted methyl biphenyl-2-carboxylate (bp 347.4 °C) and the 4′-methyl isomer (bp 359.4 °C) . The flash point of 162 °C indicates suitability for reactions conducted at elevated temperatures without immediate flammability risk, and the high boiling point supports distillative purification.

Thermal profile
Cross-study comparable
BP 355.9 °C at 760 mmHg; flash point 162.0 °C
~8.5 °C higher BP than unsubstituted analog
Supports high-temperature reaction compatibility
Predicted values from databases; verify for process safety assessment
Thermal stability Boiling point Reaction engineering

Methyl 5-Methylbiphenyl-2-Carboxylate: Recommended Applications


Ortho-Substituted Biphenyl Library Synthesis

The ortho-substituted biphenyl architecture is pharmacophorically validated for angiotensin II receptor antagonism [1]. Methyl 5-methylbiphenyl-2-carboxylate provides the correct ortho-carboxylate substitution pattern while the 5-methyl group offers a synthetic handle or hydrophobic anchor. Its XlogP of 3.8 positions it within the optimal lipophilicity range for drug-like molecules, making it suitable for hit-to-lead optimization programs targeting GPCRs, kinase inhibitors, or other targets where biphenyl scaffolds are privileged structures.

Non-Crystalline Form for Process Scale-Up

Unlike the 4′-methyl isomer (mp 60–61 °C) which requires melting or dissolution before use, the target compound's non-crystalline ambient physical form enables direct liquid handling, pump-based dosing in continuous flow reactors, and rapid dissolution in organic solvents . This simplifies unit operations in kilo-lab and pilot-plant settings, reducing solvent volume and cycle time compared to solid intermediates that require pre-dissolution.

Directed ortho-Metalation to 5-Substituted Biphenyls

The 5-methyl substituent on the ester-bearing ring activates specific positions for electrophilic aromatic substitution and enables directed ortho-metalation strategies that are not feasible on the 4′-methyl isomer . This regiochemical advantage supports the synthesis of biphenyl derivatives functionalized on the same ring as the carboxylate, which are building blocks for liquid crystals, OLED materials, and specialty polymers where the substitution pattern on the biphenyl core determines mesomorphic or optoelectronic properties.

Ester Prodrug Strategy for Carboxylic Acid Bioisosteres

The methyl ester functionality serves as a protected form of the corresponding carboxylic acid (CAS 92254-03-0, mp 166.5–166.9 °C) . The ester can be hydrolyzed under mild basic conditions to release the free acid, or reduced to the corresponding alcohol for further functionalization. This pro-drug or latent acid strategy is widely used in pharmaceutical development to improve oral bioavailability of biphenyl carboxylic acid drug candidates. The 5-methyl substitution further distinguishes this compound from the 4′-methyl acid used in telmisartan-type scaffolds.

Application
Selection Property
Validation Focus
Ortho-substituted biphenyl library synthesis
Regiochemical identity and scaffold fidelity
Verify ortho-carboxylate pattern by NMR; confirm 5-methyl position by NOE or 2D NMR
Continuous flow and process chemistry scale-up
Non-crystalline physical form and liquid handling
Characterize ambient viscosity and pumpability; confirm dissolution profile in process solvents
Directed ortho-metalation on biphenyl core
Methyl directing group and ester directing group interplay
Validate metalation selectivity under standard conditions; confirm by trapping with electrophile
Ester prodrug and latent acid strategy
Ester hydrolysis kinetics and acid stability
Monitor hydrolysis rate under mild basic conditions; characterize free acid purity

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